molecular formula C12H8NP B14760729 Phosphinino[4,3-B]quinoline CAS No. 260-99-1

Phosphinino[4,3-B]quinoline

Cat. No.: B14760729
CAS No.: 260-99-1
M. Wt: 197.17 g/mol
InChI Key: HYQGKPGDLJXWEJ-UHFFFAOYSA-N
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Description

Phosphinino[4,3-B]quinoline is a heterocyclic compound that features a phosphine group integrated into a quinoline framework Quinoline itself is a well-known aromatic compound with a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphinino[4,3-B]quinoline typically involves the functionalization of quinoline derivatives. One common method is the transition metal-catalyzed coupling reaction, where a phosphine ligand is introduced to the quinoline scaffold. This can be achieved using palladium or nickel catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. Green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Phosphinino[4,3-B]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Phosphinino[4,3-B]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phosphinino[4,3-B]quinoline largely depends on its application:

    In Catalysis: Acts as a ligand, coordinating with metal centers to facilitate various chemical transformations.

    In Biological Systems: May interact with specific enzymes or receptors, inhibiting their activity or altering their function. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinino[4,3-B]quinoline stands out due to the unique combination of a phosphine group with a quinoline scaffold. This integration allows for unique reactivity and a broad range of applications, particularly in catalysis and materials science .

Properties

CAS No.

260-99-1

Molecular Formula

C12H8NP

Molecular Weight

197.17 g/mol

IUPAC Name

phosphinino[4,3-b]quinoline

InChI

InChI=1S/C12H8NP/c1-2-4-11-9(3-1)7-10-8-14-6-5-12(10)13-11/h1-8H

InChI Key

HYQGKPGDLJXWEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=PC=CC3=N2

Origin of Product

United States

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